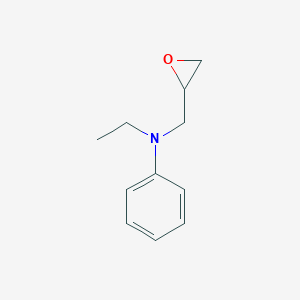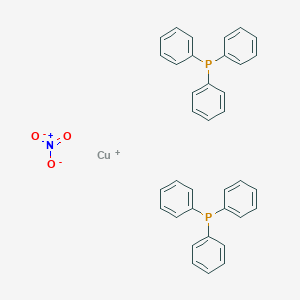
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid, also known as cysteine sulfinic acid or CSA, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it is still essential for the proper functioning of many enzymes and proteins in the body.
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid is not fully understood, but it is believed to act as a redox buffer. It can act as both an antioxidant and a pro-oxidant depending on the cellular environment. It can also regulate the activity of various enzymes and proteins by modifying their redox state.
Biochemische Und Physiologische Effekte
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been shown to have several biochemical and physiological effects. It can regulate the release of neurotransmitters such as glutamate and dopamine. It can also protect cells from oxidative stress by scavenging reactive oxygen species. Additionally, it can modulate the activity of enzymes such as protein phosphatases and kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid in lab experiments is its ability to regulate redox signaling pathways. It can be used to study the effects of oxidative stress on cells and to investigate the role of redox signaling in various diseases. However, one limitation is that it can be difficult to work with due to its instability and tendency to oxidize.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid. One area of interest is its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties and may be a potential therapeutic target for these diseases. Additionally, further research is needed to fully understand its mechanism of action and its role in regulating redox signaling pathways.
Synthesemethoden
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid can be synthesized by the oxidation of L-2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid using hydrogen peroxide or other oxidizing agents. The reaction yields 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid sulfinic acid and water. The product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of neurotransmitter release, oxidative stress response, and redox signaling. It has also been shown to have anti-inflammatory and neuroprotective properties.
Eigenschaften
CAS-Nummer |
104473-02-1 |
|---|---|
Produktname |
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
Molekularformel |
C6H9NO3S |
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
2-(2-oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3S/c8-5(9)3-7-2-1-4(11)6(7)10/h4,11H,1-3H2,(H,8,9) |
InChI-Schlüssel |
CASZUKRVMSWQHA-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C1S)CC(=O)O |
Kanonische SMILES |
C1CN(C(=O)C1S)CC(=O)O |
Synonyme |
3-mercapto-2-oxo-1-pyrrolidinyl acetic acid 3-MOPAA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)


![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)







![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

